Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate
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Overview
Description
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology . This compound is known for its unique structure, which includes a fused pyrrole and indole ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate typically involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Another approach is the sequential coupling reaction initiated by C–H activation and aza-Michael addition, which forms the desired product through the creation of C–C and C–N bonds . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate can be compared to other indole derivatives and nitrogen-containing heterocycles:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring but differ in their biological activities and synthetic routes.
Indole derivatives: Similar compounds include Ethyl indole-2-carboxylate and various substituted indoles, which share some chemical properties but differ in their specific applications and reactivity
The uniqueness of this compound lies in its fused ring system and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 1-oxo-2,3-dihydropyrrolo[1,2-a]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-10-7-9-5-3-4-6-12(9)15(10)13(11)16/h3-7,11H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVYDQDHYRCHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC3=CC=CC=C3N2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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